molecular formula C12H8O3S B061348 4-(5-formylthiophen-2-yl)benzoic Acid CAS No. 174623-07-5

4-(5-formylthiophen-2-yl)benzoic Acid

Cat. No. B061348
CAS RN: 174623-07-5
M. Wt: 232.26 g/mol
InChI Key: NRGPPHJDPPKYKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(5-formylthiophen-2-yl)benzoic acid often involves multi-step chemical reactions, starting from commercially available precursors. For instance, a similar compound, 2-(5-phenylthiazol-4-yl)benzoic acid, was synthesized in a four-step process starting from 3-benzylidenephthalide, indicating the complexity involved in synthesizing such molecules (Teitei, 1980).

Molecular Structure Analysis

The molecular structure and geometries of related benzoic acid derivatives have been explored using techniques like X-ray diffractometry and density functional theory (DFT) methods. These studies provide insights into the crystal and molecular structures, showcasing different packing arrangements and hydrogen bonding patterns that influence the material's properties (Zugenmaier, Bock, & Schacht, 2003).

Chemical Reactions and Properties

The reactivity of 4-(5-formylthiophen-2-yl)benzoic acid and its derivatives with various reagents under different conditions highlights its versatility in organic synthesis. For instance, the Mitsunobu reaction, which is a method for converting alcohols into esters, ethers, and various other compounds, can be adapted using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, demonstrating the compound's potential in facilitating complex chemical transformations (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

Scientific Research Applications

  • Chemosensors for Cyanide and Mercury Ions : Emandi et al. (2018) developed luminescent sensors based on imidazole derivatives, including 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid, for the detection of cyanide and mercury ions. These compounds showed exclusive sensing towards CN- ions and demonstrated reversible sensor capabilities (Emandi, Flanagan, & Senge, 2018).

  • Synthetic Plant Growth Regulators : Harris and Huppatz (1978) synthesized various o-carboxyphenyl derivatives of heterocyclic compounds, including 2-(5-phenylthiazol-4-yl)benzoic acid, as potential plant growth regulators (Harris & Huppatz, 1978).

  • Purification of Water : Matthews (1990) investigated the oxidation of various solutes, including benzoic acid, in aerated aqueous suspensions of TiO2 illuminated with near-UV light. This study contributes to understanding the purification of water through photolysis (Matthews, 1990).

  • Dye-Sensitized Solar Cells : Wang et al. (2016) explored the use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid as a promising electron acceptor in dye-sensitized solar cells (DSCs). This study highlighted the significant influences of electron donors on light absorption and multichannel charge-transfer dynamics (Wang et al., 2016).

  • Antimicrobial Activity : Sodha et al. (2003) reported on the synthesis and antimicrobial activity of compounds, including 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo[4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids, indicating their potential use in combating bacterial and fungal infections (Sodha et al., 2003).

properties

IUPAC Name

4-(5-formylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGPPHJDPPKYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405453
Record name 4-(5-formylthiophen-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-formylthiophen-2-yl)benzoic Acid

CAS RN

174623-07-5
Record name 4-(5-formylthiophen-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-formylthiophen-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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